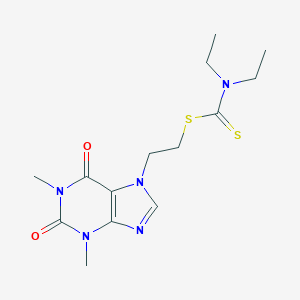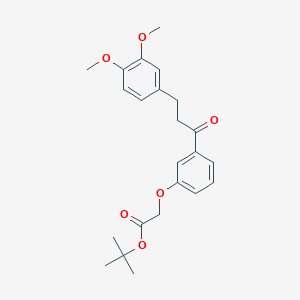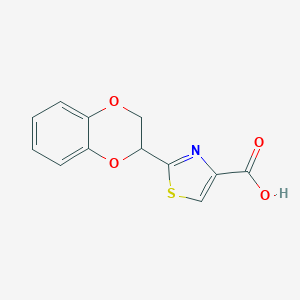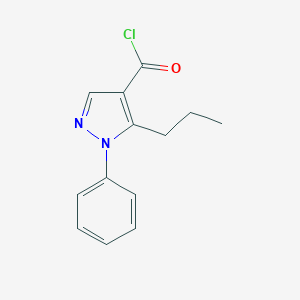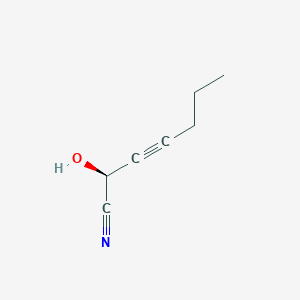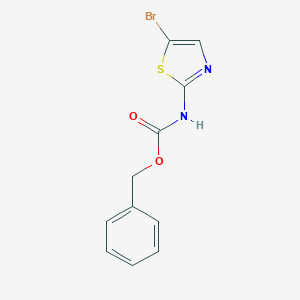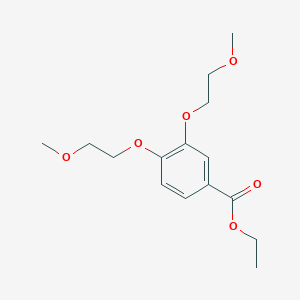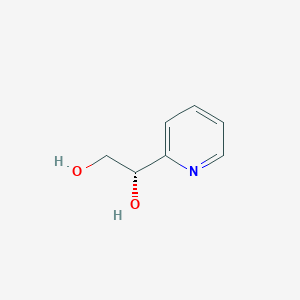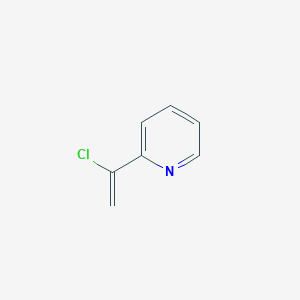![molecular formula C6H14NO2S+ B068778 [(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium CAS No. 181878-06-8](/img/structure/B68778.png)
[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium, also known as L-Methionine sulfoximine (MSO), is a non-proteinogenic amino acid that has been widely used in scientific research. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine.
Wirkmechanismus
MSO acts as a competitive inhibitor of glutamine synthetase, binding to the active site of the enzyme and preventing the binding of its substrate, glutamate. This leads to a decrease in the production of glutamine and an increase in the levels of glutamate and ammonia in the cell. The depletion of cellular glutamine levels can have a wide range of effects on cellular processes, including protein synthesis, energy metabolism, and neurotransmitter synthesis.
Biochemical and Physiological Effects:
MSO has been shown to have a wide range of effects on cellular processes. It has been found to inhibit the growth of cancer cells by depleting their glutamine levels, which are required for their proliferation. MSO has also been shown to protect neurons from excitotoxicity, a process in which excessive glutamate release can lead to neuronal damage and death. In addition, MSO has been found to modulate the immune response by regulating the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MSO in lab experiments is its specificity for glutamine synthetase. This allows researchers to selectively inhibit this enzyme and study its effects on cellular processes. However, MSO has some limitations as well. It can be toxic to cells at high concentrations, and its effects can be influenced by the presence of other amino acids in the cell culture medium.
Zukünftige Richtungen
There are several future directions for the use of MSO in scientific research. One area of interest is the role of glutamine synthetase in cancer metabolism. MSO has been shown to inhibit the growth of cancer cells by depleting their glutamine levels, and further research in this area could lead to the development of new cancer therapies. Another area of interest is the use of MSO in the study of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. MSO has been shown to protect neurons from excitotoxicity, and further research in this area could lead to the development of new treatments for these diseases. Finally, the development of new MSO analogs with improved specificity and lower toxicity could lead to new applications in scientific research.
Synthesemethoden
MSO can be synthesized by the reaction of L-methionine with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction yields a mixture of L-methionine sulfoxide diastereomers, which can be separated and purified to obtain the desired (2R)-MSO enantiomer.
Wissenschaftliche Forschungsanwendungen
MSO has been extensively used in scientific research as a tool to study the role of glutamine synthetase in various biological processes. Glutamine synthetase is a key enzyme in the metabolism of glutamate and ammonia, and its inhibition by MSO can lead to a depletion of cellular glutamine levels. This can have a wide range of effects on cellular processes, including protein synthesis, energy metabolism, and neurotransmitter synthesis.
Eigenschaften
CAS-Nummer |
181878-06-8 |
|---|---|
Molekularformel |
C6H14NO2S+ |
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
[(2R)-1-methoxy-4-methylsulfanyl-1-oxobutan-2-yl]azanium |
InChI |
InChI=1S/C6H13NO2S/c1-9-6(8)5(7)3-4-10-2/h5H,3-4,7H2,1-2H3/p+1/t5-/m1/s1 |
InChI-Schlüssel |
UIHPNZDZCOEZEN-RXMQYKEDSA-O |
Isomerische SMILES |
COC(=O)[C@@H](CCSC)[NH3+] |
SMILES |
COC(=O)C(CCSC)[NH3+] |
Kanonische SMILES |
COC(=O)C(CCSC)[NH3+] |
Synonyme |
D-Methionine, methyl ester, conjugate monoacid (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Propanedinitrile, [(4-methyl-1-piperazinyl)methylene]-(9CI)](/img/structure/B68696.png)

